2-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)-N-[(2-chlorophenyl)methyl]acetamide
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Overview
Description
2-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)-N-[(2-chlorophenyl)methyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring and chlorinated phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Acetamide Formation: The final step involves the reaction of the chlorinated benzoxazole with 2-chlorobenzylamine in the presence of a base like sodium hydroxide to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)-N-[(2-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated positions in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
- 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
2-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)-N-[(2-chlorophenyl)methyl]acetamide is unique due to its specific combination of a benzoxazole ring and chlorinated phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12Cl2N2O3 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-5-6-13-14(7-11)23-16(22)20(13)9-15(21)19-8-10-3-1-2-4-12(10)18/h1-7H,8-9H2,(H,19,21) |
InChI Key |
FGLYKBRFRBOLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)OC2=O)Cl |
Origin of Product |
United States |
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